molecular formula C15H20ClN3OS B4996732 3-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)propanehydrazide

3-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)propanehydrazide

Cat. No.: B4996732
M. Wt: 325.9 g/mol
InChI Key: ZFHVGCHUCYOJAZ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide is a chemical compound with a molecular formula of C20H23ClN2OS It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl linkage, and a piperidinylidene moiety

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 3-[(4-chlorophenyl)sulfanyl]propanoic acid. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 1-methylpiperidin-4-one under specific reaction conditions to yield the target compound .

Chemical Reactions Analysis

3-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide include:

    3-[(4-chlorophenyl)sulfanyl]propanoic acid: Shares the chlorophenyl and sulfanyl groups but lacks the piperidinylidene moiety.

    3-[(4-chlorophenyl)sulfanyl]butanoic acid: Similar structure with an extended carbon chain.

    3-(4-chlorophenyl)sulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]propanamide: Contains a similar core structure with variations in functional groups .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3OS/c1-19-9-6-13(7-10-19)17-18-15(20)8-11-21-14-4-2-12(16)3-5-14/h2-5H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHVGCHUCYOJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)CCSC2=CC=C(C=C2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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